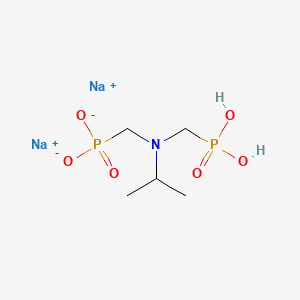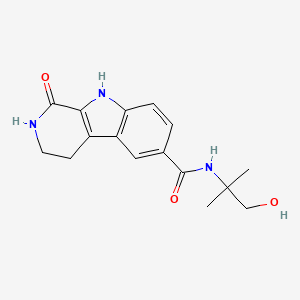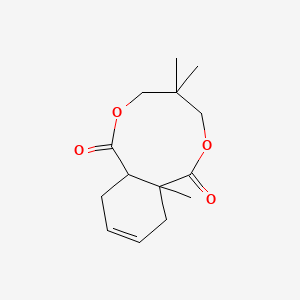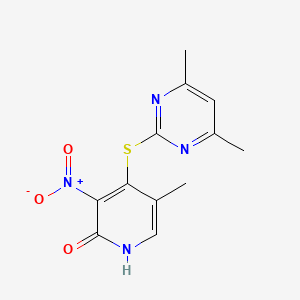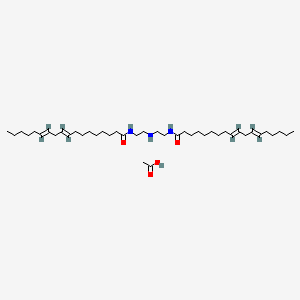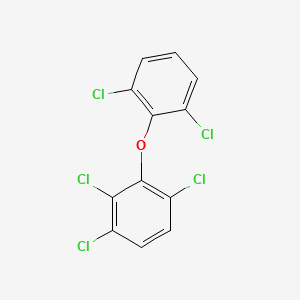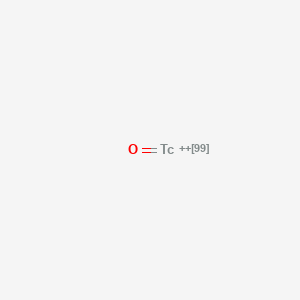
Oxo-technetium(2+) Tc-99m
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo-technetium(2+) Tc-99m is a radioactive isotope of technetium, widely used in the field of nuclear medicine for diagnostic imaging. Technetium-99m is favored for its ideal physical and chemical properties, including its short half-life of approximately six hours and its emission of gamma rays, which are suitable for imaging without causing significant radiation exposure to patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Technetium-99m is typically produced from the decay of molybdenum-99, which is obtained as a byproduct of uranium-235 fission in nuclear reactors. The molybdenum-99 is loaded onto an alumina column in a technetium-99m generator. As molybdenum-99 decays, it forms technetium-99m, which can be eluted from the column using a saline solution .
Industrial Production Methods
The most common industrial method for producing technetium-99m involves the use of technetium-99m generators. These generators contain molybdenum-99, which decays to technetium-99m. The technetium-99m is then extracted using a saline solution, providing a continuous supply of the isotope for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Oxo-technetium(2+) Tc-99m undergoes various chemical reactions, including:
Reduction: Technetium-99m can be reduced from its higher oxidation states to form lower oxidation state complexes.
Oxidation: It can also be oxidized to form higher oxidation state complexes.
Substitution: Ligand exchange reactions are common, where ligands bound to technetium-99m are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like tin chloride and ligand exchange agents such as glucoheptonate. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the resulting technetium-99m complexes .
Major Products Formed
The major products formed from these reactions are various technetium-99m complexes, which are used in different diagnostic imaging procedures. These complexes are designed to target specific organs or tissues, allowing for precise imaging .
Aplicaciones Científicas De Investigación
Oxo-technetium(2+) Tc-99m has a wide range of scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the development of new radiopharmaceuticals.
Biology: Employed in the study of biological processes at the molecular and cellular levels.
Medicine: Widely used in diagnostic imaging to evaluate the function and structure of organs, detect diseases, and monitor treatment response.
Industry: Utilized in non-destructive testing and quality control processes.
Mecanismo De Acción
The mechanism of action of oxo-technetium(2+) Tc-99m involves its ability to emit gamma rays, which can be detected by imaging devices such as gamma cameras. When administered to a patient, technetium-99m complexes accumulate in specific organs or tissues based on their chemical properties. The gamma rays emitted by technetium-99m are then captured by the imaging device, creating detailed images of the targeted areas .
Comparación Con Compuestos Similares
Similar Compounds
Technetium-99m pertechnetate: Commonly used in thyroid imaging and brain scans.
Technetium-99m sestamibi: Used in myocardial perfusion imaging.
Technetium-99m medronate: Employed in bone scans.
Uniqueness
Oxo-technetium(2+) Tc-99m is unique due to its versatile chemistry, allowing it to form a wide variety of complexes with different ligands. This versatility makes it suitable for a broad range of diagnostic applications, providing detailed and accurate imaging of various organs and tissues .
Propiedades
Número CAS |
169224-43-5 |
|---|---|
Fórmula molecular |
OTc+2 |
Peso molecular |
114.906 g/mol |
Nombre IUPAC |
oxo(99Tc)technetium-99(2+) |
InChI |
InChI=1S/O.Tc/q;+2/i;1+1 |
Clave InChI |
JWEGBCUWUJYMOS-IEOVAKBOSA-N |
SMILES isomérico |
O=[99Tc+2] |
SMILES canónico |
O=[Tc+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


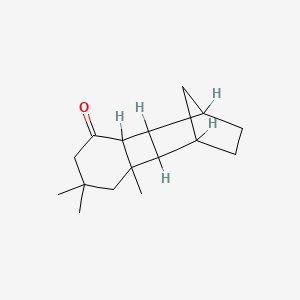
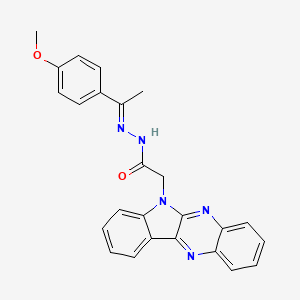
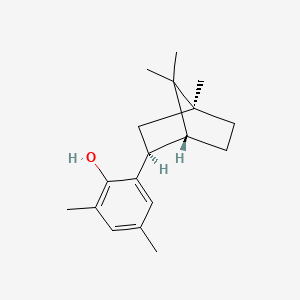

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
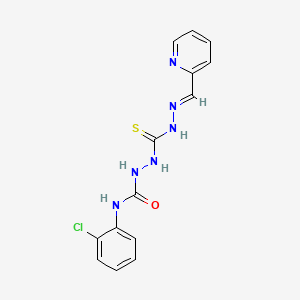
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
